![molecular formula C18H15N3O3S2 B2485901 methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate CAS No. 477508-84-2](/img/structure/B2485901.png)
methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H15N3O3S2 and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyanoacetamide Derivatives in Heterocyclic Synthesis
Cyanoacetamide derivatives serve as essential precursors for heterocyclic compounds. Their carbonyl and cyano functional groups enable reactions with common bidentate reagents, leading to diverse heterocyclic structures. The active hydrogen on C-2 of these compounds participates in various condensation and substitution reactions. Additionally, many cyanoacetamide derivatives exhibit intriguing biological activities. Researchers have explored their potential in evolving better chemotherapeutic agents .
Antiproliferative Activity
Research has shown that methyl-6-{[({3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamothioyl)amino]carbonyl}benzoate (IIIb) exhibits significant antiproliferative activity. Compared to busulfan and cisplatin, IIIb is more effective in suppressing the growth of brain, ovary, kidney, prostate, and breast cancer tumor cells .
Synthesis of 2-Oxopyridine Derivatives
By treating 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents, researchers obtained 2-oxopyridine derivatives. The reaction involved 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Thiophene-Based Analogues
Thiophene derivatives, including those containing the cyclopenta[b]thiophen-2-yl moiety, have fascinated scientists due to their potential as biologically active compounds. These analogues play a vital role in medicinal chemistry, contributing to the development of advanced compounds with various biological effects .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate” are currently unknown
Mode of Action
Based on its structural similarity to other thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
methyl 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-24-17(23)11-7-5-10(6-8-11)15(22)20-18(25)21-16-13(9-19)12-3-2-4-14(12)26-16/h5-8H,2-4H2,1H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDPWAKJWMJKJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C3=C(S2)CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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